10-Deacetyl-7,10-dimethoxy-Baccatin III-d6

Description

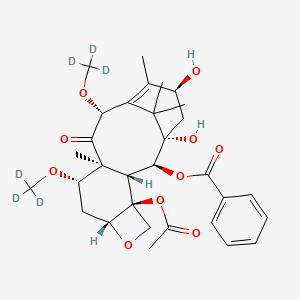

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1/i6D3,7D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJMLMORVVDLIU-LTLZUEMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC([2H])([2H])[2H])C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Semisynthetic Methodologies for 10 Deacetyl 7,10 Dimethoxy Baccatin Iii D6

Strategies for the Total Synthesis of the Baccatin (B15129273) III Core

The total synthesis of paclitaxel (B517696), and by extension its core baccatin III, is a landmark achievement in organic chemistry. wikipedia.org The baccatin III molecule possesses a complex tetracyclic core, presenting a formidable synthetic challenge. wikipedia.orgexlibrisgroup.com Various research groups have successfully navigated this challenge, each employing a unique strategy to assemble the A, B, C, and D rings.

Key features of these syntheses often include the strategic formation of the eight-membered B-ring and the oxetane D-ring, which are characteristic of the taxane (B156437) skeleton. wikipedia.org Some of the notable total syntheses that have contributed to the understanding of this molecular system are summarized below.

| Lead Researcher/Group | Year of Completion (Paclitaxel) | Key Precursor/Strategy |

| Robert A. Holton | 1994 | Semisynthesis from 10-deacetylbaccatin III; also a total synthesis from patchoulene oxide. |

| K. C. Nicolaou | 1994 | Convergent synthesis, joining A and C ring precursors. |

| Ryōji Noyori | 1998 | Linear synthesis starting from L-serine. wikipedia.org |

| Takashi Takahashi | 2006 | Formal, racemic synthesis starting from geraniol. wikipedia.org |

| Phil S. Baran | 2020 | Two-phase divergent synthetic approach. wikipedia.org |

| Chuang-Chuang Li | 2021 | B-ring closure via C1–C2 bond formation. wikipedia.org |

These total synthesis routes, while academically significant, are often too lengthy and low-yielding for the large-scale production of taxane derivatives. vt.edu Consequently, semisynthetic methods have become the preferred approach for generating compounds like 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6.

Semisynthetic Approaches from Naturally Occurring Baccatins to 10-Deacetyl-7,10-dimethoxy-Baccatin III

A more commercially viable route to taxane derivatives begins with advanced precursors isolated from renewable natural sources, such as the needles of the yew tree (Taxus baccata). researchgate.netnih.gov The most common starting material for this purpose is 10-deacetylbaccatin III (10-DAB), which is significantly more abundant than paclitaxel itself. nih.govresearchgate.netnih.gov The conversion of 10-DAB to the target molecule, 10-deacetyl-7,10-dimethoxy-Baccatin III, requires highly selective chemical modifications at the C-7 and C-10 positions.

The structure of 10-deacetylbaccatin III features several hydroxyl (-OH) groups, most notably at the C-7, C-10, and C-13 positions. The challenge lies in selectively modifying the hydroxyl groups at C-7 and C-10 without affecting the C-13 hydroxyl group, which is often reserved for side-chain attachment in other taxane syntheses. google.com To achieve this, chemists employ the use of protecting groups.

A common strategy involves the selective protection of the C-7 hydroxyl group. For instance, triethylsilyl chloride (TESCl) can be used to convert the C-7 hydroxyl into a triethylsilyl ether. googleapis.comepo.org This protection strategy is crucial as it allows for subsequent reactions to be directed specifically to the C-10 position. After modification at C-10, the protecting group at C-7 can be selectively removed to allow for its functionalization. The differentiation between the similarly reactive C-7 and C-10 hydroxyl functions is a critical aspect of taxane semisynthesis. google.com

To synthesize 10-Deacetyl-7,10-dimethoxy-Baccatin III, both the C-7 and C-10 hydroxyl groups of 10-DAB must be converted to methoxy (B1213986) (-OCH3) groups. A patented method outlines a plausible route to achieve this dimethoxylation. google.com The process can be summarized in the following key steps:

Protection of C-13 Hydroxyl: The C-13 hydroxyl group of 10-DAB is first protected, for example, with a triethylsilyl group.

Alkylation at C-7 and C-10: The resulting protected intermediate is then treated with a methylating agent, such as iodomethane, in the presence of a strong base like potassium tert-butoxide. This reaction converts the hydroxyl groups at both C-7 and C-10 into methoxy ethers.

Deprotection of C-13 Hydroxyl: The silyl protecting group at the C-13 position is subsequently removed, yielding the desired 10-Deacetyl-7,10-dimethoxy-Baccatin III. google.com

| Step | Reaction Type | Key Reagents | Target Position(s) |

| 1 | Protection | Triethylsilyl chloride, Pyridine | C-7 and C-13 Hydroxyls |

| 2 | Selective Deprotection | Acidic conditions | C-7 Hydroxyl |

| 3 | Alkylation (Methylation) | Iodomethane, Potassium tert-butoxide | C-7 and C-10 Hydroxyls |

| 4 | Deprotection | Tetrabutylammonium fluoride | C-13 Hydroxyl |

This table outlines a representative sequence for dimethoxylation based on related synthetic procedures. google.com

Site-Specific Introduction of Deuterium (B1214612) Labels for this compound

The "-d6" designation in the target compound's name indicates the presence of six deuterium atoms. Based on the chemical name and structure, these labels are located on the two newly introduced methoxy groups (C-7 and C-10), as -OCD3. cymitquimica.com The introduction of deuterium is a critical step that transforms the molecule into a stable-isotope-labeled internal standard, which is valuable for quantitative mass spectrometry studies. acs.org There are two primary strategies for incorporating deuterium into a molecule: direct hydrogen-deuterium exchange or the use of labeled precursors in the synthetic pathway.

Hydrogen-deuterium exchange (HDE) reactions involve the direct replacement of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D2O). nih.govwikipedia.org This method is most effective for labile protons, such as those in O-H or N-H bonds. wikipedia.orgnih.gov Exchanging non-labile C-H bonds, like those in a methyl group, is significantly more challenging and often requires harsh conditions and a metal catalyst (e.g., palladium, platinum, or rhodium). nih.govwikipedia.orgdatapdf.com

Achieving site-specific labeling on the C-7 and C-10 methoxy groups of a complex molecule like baccatin III via a late-stage HDE reaction would be difficult to control and could lead to non-specific labeling at other positions. Therefore, this approach is generally less favorable for producing a precisely labeled compound like this compound.

A more efficient and precise method for introducing the deuterium labels is to use a deuterated reagent during the synthesis. researchgate.netclearsynth.com This "precursor labeling" strategy ensures that the deuterium atoms are incorporated only at the desired positions.

In the context of synthesizing this compound, the logical point for deuterium incorporation is during the dimethoxylation step (Section 2.2.2). Instead of using standard iodomethane (CH3I), a deuterated equivalent, iodomethane-d3 (CD3I) , is used as the methylating agent.

The reaction proceeds as follows: The protected 10-deacetylbaccatin III intermediate is treated with iodomethane-d3 (CD3I) and a strong base. The base deprotonates the hydroxyl groups at C-7 and C-10, and the resulting alkoxides react with CD3I to form the two deuterated methoxy groups (-OCD3). This approach provides complete and site-specific incorporation of the six deuterium atoms, yielding the final target compound with high isotopic purity. This method is a practical and widely used strategy for preparing deuterated compounds for various research applications. nih.govbeilstein-journals.org

Chemical Transformations and Derivatization of Baccatin III Analogs for Research Applications

The chemical modification of baccatin III and its analogs, such as 10-deacetylbaccatin III (10-DAB), is a cornerstone of research into novel taxane-based anticancer agents. nih.gov The dense array of functional groups on the baccatin core presents a significant challenge for synthetic chemists, requiring precise control of reactivity to achieve selective transformations. nih.gov These modifications are crucial for developing derivatives with improved pharmacological properties and for creating molecular probes to study the mechanism of action of taxanes.

The primary sites for chemical transformation on the baccatin III scaffold are the hydroxyl groups at positions C-7, C-10, and C-13. The relative reactivity of these hydroxyl groups allows for selective derivatization. For instance, the C-10 hydroxyl group of 10-DAB can be selectively acylated or silylated, which then facilitates the selective protection of the C-7 hydroxyl group. researchgate.net This differential reactivity is fundamental to the semisynthesis of paclitaxel and its analogs. wikipedia.org

A common transformation is the deacylation and reacylation of baccatin III. acs.org This allows for the introduction of various acyl groups at different positions, enabling the exploration of structure-activity relationships (SAR). For example, the preparation of 4-deacetyltaxol was undertaken to assess the importance of the C-4 acetate group for biological activity. vt.edu

Enzymatic transformations also play a significant role in the derivatization of baccatin III analogs. Enzymes like 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) can catalyze the conversion of 10-DAB into baccatin III. nih.govresearchgate.net Enzyme cascade reactions have been developed to produce paclitaxel analogs from the commercially available baccatin III, highlighting the potential of biocatalysis for creating novel derivatives. nih.govacs.org

The synthesis of isotopically labeled analogs, such as this compound, is another important area of derivatization. Deuterium-labeled compounds are valuable tools in metabolism studies and as internal standards in analytical methods. The introduction of deuterium can be achieved using deuterated reagents during the synthesis. beilstein-journals.orgepj-conferences.org For the target molecule, this would likely involve the use of deuterated methylating agents to form the two methoxy groups.

These chemical transformations and derivatizations are instrumental in generating a diverse library of baccatin III analogs for various research applications. These applications include the development of new anticancer drugs with potentially higher efficacy and lower resistance, as well as the creation of probes to investigate the interactions between taxanes and microtubules. mdpi.comnih.gov

| Starting Material | Transformation | Key Reagents/Enzymes | Product | Research Application | Reference |

| Baccatin III | Deacylation/Reacylation | Chemical reagents | Modified Baccatin III Analogs | Structure-Activity Relationship Studies | acs.org |

| 10-Deacetylbaccatin III | Acetylation | 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | Baccatin III | Semisynthesis of Paclitaxel | nih.govresearchgate.net |

| Baccatin III | 7-O-Protection | Strong base (e.g., LiHMDS), Electrophile (e.g., TROC-Cl) | 7-O-Protected Baccatin III | Intermediate for Paclitaxel Semisynthesis | google.com |

| Baccatin III | Enzyme Cascade Reaction | Benzoate CoA ligase, Phenylpropanoyltransferase, etc. | N-debenzoyl-N-(2-furoyl)paclitaxel | Development of Novel Anticancer Analogs | nih.govacs.org |

| Amide Compound | Deuteration & Reduction | LiAlH4, D2O | Deuterated Amine | Synthesis of Labeled Compounds for Neutron Scattering | epj-conferences.org |

Biosynthetic Considerations and Enzymatic Transformations Relevant to Baccatin Iii Derivatives

Overview of the Taxane (B156437) Biosynthetic Pathway and Key Enzymatic Steps (e.g., Taxadiene Synthase)

The biosynthesis of taxanes is a multi-stage process that begins with common isoprenoid precursors and proceeds through a series of complex cyclization, hydroxylation, and acylation reactions. nih.govnih.gov The pathway can be broadly divided into the formation of the core taxane skeleton and its subsequent elaborate decoration. nih.gov

The initial committed step in taxane biosynthesis is the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), a universal diterpenoid precursor, into the tricyclic hydrocarbon taxa-4(5),11(12)-diene. nih.govresearchgate.net This complex transformation is catalyzed by a single enzyme, taxadiene synthase (TS) . nih.gov The formation of taxadiene is a critical, rate-limiting step that channels primary metabolism toward the production of the taxane family of molecules. frontiersin.org

Following the creation of the taxadiene core, a cascade of post-cyclization modifications occurs, primarily catalyzed by a series of cytochrome P450 (CYP450) hydroxylases and various acyltransferases. nih.govfrontiersin.org These enzymes introduce oxygen functionalities and acyl groups at specific positions on the taxane skeleton, gradually building the complexity that leads to baccatin (B15129273) III. nih.gov Key hydroxylation steps are performed by enzymes such as taxadiene-5α-hydroxylase (T5αOH), taxane-10β-hydroxylase (T10βH), and taxane-13α-hydroxylase (T13αH). frontiersin.org

Acylation reactions, which add acetyl and benzoyl groups, are catalyzed by a family of acyl-coenzyme A (acyl-CoA)-dependent acyltransferases (ACTs). nih.gov Notable among these is 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) , which catalyzes the acetylation of the hydroxyl group at the C-10 position of 10-deacetylbaccatin III (10-DAB) to form baccatin III. nih.govnih.gov This is one of the final steps in the formation of this crucial intermediate. nih.govresearchgate.net The entire pathway is estimated to involve at least 19 distinct enzymatic steps to reach paclitaxel (B517696), with the formation of baccatin III comprising a significant portion of this sequence. frontiersin.orgnih.gov

Table 1: Key Early-Stage Enzymes in the Baccatin III Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Geranylgeranyl Diphosphate Synthase | GGPPS | Synthesizes the precursor GGPP | frontiersin.org |

| Taxadiene Synthase | TS | Catalyzes the cyclization of GGPP to form the taxane skeleton (taxa-4(5),11(12)-diene) | nih.gov |

| Taxadiene 5α-Hydroxylase | T5αOH | Hydroxylates the taxane core at the C-5 position | nih.gov |

| Taxadien-5α-ol-O-acetyl Transferase | TAT | Acetylates the C-5 hydroxyl group | nih.gov |

| Taxane 10β-Hydroxylase | T10βH | Hydroxylates the taxane core at the C-10 position | frontiersin.org |

| Taxane 2α-O-benzoyl Transferase | TBT | Adds the benzoyl group at the C-2 position | nih.gov |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Catalyzes the final acetylation at C-10 to form Baccatin III | nih.govnih.gov |

Investigation of Post-Biosynthetic Modification Pathways of Baccatin III

Once baccatin III is formed, it serves as a key branch-point intermediate. In the pathway leading to paclitaxel, the C-13 hydroxyl group of baccatin III is esterified with a complex phenylisoserine (B1258129) side chain. frontiersin.org This critical step is catalyzed by the enzyme baccatin III-13-O-(3-amino-3-phenylpropanoyl) transferase (BAPT) . nih.gov

Research into the modification of baccatin III and its analogs has revealed a degree of flexibility and promiscuity among the taxane-modifying enzymes. This suggests the potential for generating a wide variety of taxane structures through biological or chemo-enzymatic methods. nih.gov The natural diversity of taxoids found in Taxus species, which includes compounds with different patterns of acylation and hydroxylation, is a testament to this metabolic plasticity.

However, the specific modifications seen in the synthetic compound 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 —namely the deacetylation at C-10 followed by methylation at both the C-7 and C-10 positions—are not characteristic of the known natural biosynthetic pathway. The primary modifications observed in vivo are hydroxylations and acylations (acetylation, benzoylation). nih.gov Methylation of taxoid hydroxyl groups is not a widely reported natural transformation in Taxus. The creation of a dimethoxy derivative would likely require either chemical synthesis or the identification and application of novel O-methyltransferase (OMT) enzymes capable of acting on the baccatin core. The deuterium (B1214612) labeling ("-d6") is a synthetic modification used to create a heavy-isotope internal standard for analytical quantification, and is not a result of any biological process.

In Vitro Enzymatic Biotransformation Studies of Baccatin Analogs

The limitations of natural production have spurred significant research into in vitro enzymatic and chemo-enzymatic methods to produce taxol precursors and novel analogs. nih.govnih.gov These studies often utilize isolated enzymes or crude cell extracts to perform specific transformations on baccatin analogs, providing insight into enzyme function and enabling the synthesis of new compounds.

Deacetylation: The removal of the acetyl group from the C-10 position of baccatin III to yield 10-deacetylbaccatin III (10-DAB) is a critical step for the semi-synthesis of other taxanes like docetaxel. While the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) is known to catalyze the forward reaction (acetylation), this reaction is reversible. nih.gov Furthermore, other esterase or deacetylase enzymes, some sourced from microorganisms, have been shown to efficiently catalyze the deacetylation of taxanes. nih.gov For example, a C-10 deacetylase from the bacterium Nocardioides albus has been used to convert taxanes to 10-DAB. nih.gov

Methylation: The enzymatic methylation of hydroxyl groups is a common reaction in plant secondary metabolism, typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes are responsible for the methylation of a vast array of natural products, including flavonoids, alkaloids, and phenylpropanoids. However, there are no well-characterized native OMTs from Taxus species that specifically catalyze the methylation of the C-7 and C-10 hydroxyls of a baccatin scaffold. The creation of a compound like 10-Deacetyl-7,10-dimethoxy-Baccatin III would necessitate either a purely chemical methylation strategy or the discovery or engineering of a novel OMT with the correct regiospecificity for the baccatin core. Such an enzyme would be a valuable biocatalytic tool for creating new taxane derivatives.

Studies on the acyltransferases of the taxane pathway have revealed important details about their substrate specificity and reaction mechanisms. These enzymes belong to the BAHD family of acyltransferases, which share a common structural fold and catalytic mechanism. nih.gov

The enzyme DBAT , for instance, shows high specificity for the C-10 hydroxyl group of 10-DAB as the acyl acceptor and utilizes acetyl-CoA as the acyl donor. nih.govnih.gov Research has shown that while acetyl-CoA is the natural substrate, DBAT can accept other short-chain acyl-CoAs, albeit with lower efficiency, demonstrating a degree of substrate promiscuity. researchgate.net Similarly, the BAPT enzyme is highly selective for the C-13 hydroxyl of baccatin III for side-chain attachment. nih.gov

The substrate specificity of these enzymes is a key determinant of the final structure of the taxoid. For a hypothetical enzymatic synthesis of 10-Deacetyl-7,10-dimethoxy-Baccatin III, one would need an O-methyltransferase that could accept 10-deacetyl-7-hydroxy-baccatin III as a substrate. The enzyme would need to be able to bind the bulky, sterically hindered taxane core and position the C-7 and C-10 hydroxyl groups for methylation by the SAM co-substrate. Given the promiscuity observed in some natural product-modifying enzymes, it is conceivable that an OMT from a different plant or microbial source could be found or engineered to perform this transformation.

Table 2: Characterized Acyltransferases in the Late-Stage Taxane Pathway

| Enzyme | Substrate | Acyl Donor | Product | Reference |

|---|---|---|---|---|

| Taxane-2α-O-benzoyl Transferase (TBT) | 2-debenzoyl-7,13-diacetyl baccatin III | Benzoyl-CoA | 7,13-diacetyl baccatin III | nih.gov |

| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III (10-DAB) | Acetyl-CoA | Baccatin III | nih.govnih.gov |

| Baccatin III: 3-amino, 3-phenylpropanoyl Transferase (BAPT) | Baccatin III | β-phenylalanoyl CoA | N-debenzoyl-2'-deoxytaxol | nih.gov |

| N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) | N-debenzoyl-2'-deoxytaxol | Benzoyl-CoA | 2'-deoxytaxol | nih.gov |

Applications of Stable Isotope Labeling in 10 Deacetyl 7,10 Dimethoxy Baccatin Iii D6 Research

Utilization as an Internal Standard in Quantitative Bioanalytical Methodologies

In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise quantification of an analyte in complex biological matrices. scispace.comtexilajournal.comnih.gov 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 is ideally suited for this purpose in the analysis of 10-Deacetyl-7,10-dimethoxy-Baccatin III.

The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte of interest during sample extraction, chromatographic separation, and ionization in the mass spectrometer. clearsynth.comnih.gov Any sample loss during preparation or variations in instrument response due to matrix effects will affect both the analyte and the internal standard to the same extent. dovepress.com By adding a known amount of this compound to a sample, the ratio of the analyte's signal to the internal standard's signal can be used to accurately determine the analyte's concentration, effectively normalizing for experimental variability. clearsynth.comnih.gov

While specific validation data for an LC-MS/MS method using this compound is not publicly available, the validation parameters for methods using deuterated analogs of other taxanes, such as Paclitaxel-d5 and Docetaxel-d6, provide a clear indication of the expected performance. These methods consistently demonstrate excellent linearity, precision, and accuracy. dovepress.comnih.gov

Table 1: Representative Validation Data for the Quantification of a Taxane (B156437) Analog Using a Deuterated Internal Standard in Human Plasma

| Parameter | Result |

|---|---|

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 7% |

| Inter-day Precision (%CV) | < 9% |

| Accuracy (% Bias) | Within ± 10% |

| Recovery | > 90% |

This interactive table illustrates typical validation results for LC-MS/MS methods employing deuterated taxane internal standards for the quantification of the corresponding active pharmaceutical ingredient in biological matrices. The data is representative of what would be expected for a method using this compound.

Deuterium (B1214612) Labeling for Mechanistic Elucidation of Chemical and Biochemical Reactions

Deuterium labeling is a powerful technique for tracing the course of chemical and biochemical reactions, thereby elucidating their underlying mechanisms. nih.gov In the context of this compound, the deuterium atoms on the methoxy (B1213986) groups can serve as inert tracers. If this compound were used as a precursor in semi-synthetic or biosynthetic studies, the fate of the methoxy groups could be tracked through subsequent reaction steps.

For instance, in the complex biosynthetic pathway of taxanes, which involves numerous enzymatic transformations, isotopically labeled precursors are crucial for identifying intermediates and understanding the sequence of reactions. nih.gov Researchers have used deuterium-labeled substrates to probe the stereochemistry of cyclization reactions catalyzed by taxadiene synthase, the enzyme that catalyzes the first committed step in Taxol biosynthesis. nih.gov By analyzing the position of the deuterium label in the product, they can deduce the mechanism of intramolecular proton transfer. nih.gov

Similarly, if this compound were subjected to further chemical modifications to produce novel taxane analogs, the presence of the deuterium label would allow for the unambiguous confirmation that the methoxy groups remained intact or to identify any unexpected reactions involving these positions.

Application in Metabolic Flux Analysis in Non-Clinical Systems (e.g., Cell Cultures, Isolated Organelles)

Metabolic flux analysis (MFA) is a quantitative methodology used to determine the rates of metabolic reactions within a biological system. d-nb.inforesearchgate.net Stable isotope labeling is a cornerstone of MFA. d-nb.infonih.gov In this approach, a labeled substrate, such as ¹³C-glucose, is introduced into a cell culture, and the distribution of the isotope label throughout the metabolic network is measured by mass spectrometry or NMR. researchgate.netnih.gov

While this compound itself is a more complex molecule than the typical tracers used for central carbon metabolism, the principles of isotopic labeling are directly applicable to studying its downstream metabolism or its effect on cellular metabolism. For example, if this compound were administered to a Taxus cell culture, its uptake and subsequent conversion to other taxoids could be traced by monitoring the appearance of the d6-labeled moiety in other compounds. This would provide a direct measure of the flux through specific biosynthetic pathways. researchgate.netfrontiersin.org

Furthermore, the administration of 10-Deacetyl-7,10-dimethoxy-Baccatin III to cell cultures and the subsequent analysis of its metabolism can be enhanced by the use of its d6-labeled counterpart as an internal standard for accurate quantification of the parent compound and its metabolites.

Table 2: Key Metabolic Pathways in Taxane Biosynthesis

| Pathway | Key Enzymes | Precursors | Products |

|---|---|---|---|

| Diterpenoid Pathway | Geranylgeranyl pyrophosphate synthase, Taxadiene synthase | Isopentenyl diphosphate (B83284), Dimethylallyl diphosphate | Baccatin (B15129273) III |

| Phenylpropanoid Pathway | Phenylalanine aminomutase, N-debenzoyl-2'-deoxytaxol-N-benzoyltransferase | Phenylalanine | Phenylisoserine (B1258129) side chain |

This interactive table outlines the major biosynthetic routes leading to the formation of taxanes. Isotopic labeling studies are essential for elucidating the intricate steps within these pathways. mdpi.com

Probing Substrate-Enzyme Interactions and Kinetic Isotope Effects

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction if the bond to the isotope is broken or altered in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying enzyme mechanisms and transition state structures. wikipedia.orgcore.ac.ukprinceton.edu

For this compound, the deuterium atoms are located on the methoxy groups. If an enzyme were to catalyze a reaction involving the cleavage of a C-D bond in one of these methoxy groups (for example, in a demethylation reaction), a primary KIE would be expected. The C-D bond is stronger than the C-H bond, and thus its cleavage would be slower, leading to a kH/kD ratio greater than 1. nih.gov

Conversely, even if the C-D bonds are not broken, their presence can still influence the reaction rate through a secondary KIE. wikipedia.org This can occur if there is a change in the hybridization of the carbon atom to which the deuterium is attached in the transition state. Secondary KIEs are typically smaller than primary KIEs but can still provide valuable information about the transition state geometry. wikipedia.org

An interesting example from taxane biosynthesis is the hydroxylation of taxadiene by taxadiene-5α-hydroxylase. Studies using deuterium-labeled taxadiene did not show a significant primary KIE, which led to proposals of alternative mechanisms not involving a direct C-H bond abstraction in the rate-determining step. rsc.org The use of this compound in studies with enzymes that modify the C7 or C10 positions could similarly reveal mechanistic details of these enzymatic transformations.

Advanced Analytical and Bioanalytical Methodologies for Baccatin Research

High-Resolution Mass Spectrometry for Reaction Monitoring, Metabolite Identification (in vitro), and Product Characterization

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in the analysis of baccatin (B15129273) derivatives. Its ability to provide exact mass measurements allows for the confident determination of elemental compositions, which is indispensable for identifying unknown metabolites and characterizing newly synthesized compounds.

In the context of reaction monitoring, HRMS can be coupled with liquid chromatography (LC) to track the appearance of products and the disappearance of reactants in real-time. For instance, in the enzymatic acetylation of a 10-deacetylbaccatin derivative, LC-HRMS can distinguish between the starting material and the acetylated product based on their precise mass difference. The fragmentation patterns (MS/MS) generated by HRMS provide further structural information, helping to confirm the identity of the compounds. For example, the MS/MS fragmentation of baccatin III has been well-characterized, with specific fragments corresponding to the loss of acetyl and benzoyl groups, which serves as a reference for the analysis of its derivatives. nih.gov

For in vitro metabolite identification, cells or microsomes are incubated with the parent compound, and the resulting mixture is analyzed by LC-HRMS. This approach has been instrumental in elucidating the metabolic pathways of taxanes. The high sensitivity of HRMS allows for the detection of low-abundance metabolites, and the accurate mass data facilitates the proposal of metabolic transformations such as hydroxylation, demethylation, or deglycosylation.

Product characterization heavily relies on HRMS to confirm the identity and purity of synthesized baccatin analogues. The exact mass measurement confirms the elemental formula, and the MS/MS spectrum provides a fingerprint of the molecule's structure, which can be compared to reference standards or theoretical fragmentation patterns.

Table 1: Representative Mass Spectrometry Data for Baccatin Derivatives

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Analytical Application |

| Baccatin III | ESI+ | 609.2313 [M+Na]+ | Varies with collision energy | Product Characterization nih.gov |

| 10-Deacetylbaccatin III | ESI+ | 544.2309 [M+H]+ | Not specified | Precursor for synthesis medkoo.com |

| Baccatin VI | ESI+ | 737.2788 [M+Na]+ | Varies with collision energy | Intermediate Identification nih.gov |

This table is generated based on available data for related baccatin compounds and serves as an illustrative example.

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational, Stereochemical, and Ligand Binding Analysis of Baccatin Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of baccatin derivatives in solution. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

Advanced two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for piecing together the complex carbon skeleton and assigning the stereochemistry of these molecules. For example, the coupling constants observed in ¹H NMR spectra can help determine the dihedral angles between adjacent protons, providing insights into the conformation of the fused ring system. rsc.org The structure of recovered Taxol, a related taxane (B156437), has been confirmed using NMR. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly powerful for determining the spatial proximity of atoms, which is crucial for establishing the relative stereochemistry of the numerous chiral centers in the baccatin core. These techniques have been used to characterize the inclusion complexes of related compounds with cyclodextrins. rsc.org

Furthermore, NMR is a valuable technique for studying ligand binding interactions. Changes in the chemical shifts of a baccatin derivative upon the addition of a binding partner (e.g., a protein or another small molecule) can reveal the binding site and provide information about the strength of the interaction.

Table 2: Illustrative NMR Data for a Baccatin Derivative Core Structure

| Nucleus | Typical Chemical Shift Range (ppm) | Key Correlations (2D NMR) | Structural Information Gained |

| ¹H | 1.0 - 8.0 | COSY, NOESY/ROESY | Proton-proton connectivity, spatial proximity, stereochemistry |

| ¹³C | 10 - 210 | HSQC, HMBC | Carbon-proton one-bond and long-range correlations, carbon skeleton |

This table represents typical data and applications of NMR for the structural analysis of baccatin derivatives.

Chromatographic Separation Techniques (e.g., HPLC, UPLC, SFC) for Purity Assessment, Isomer Separation, and Preparative Isolation in Research

Chromatographic techniques are indispensable for the purification and analysis of baccatin derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely used methods for assessing the purity of these compounds. nih.gov By employing a suitable stationary phase (typically a C18 column) and mobile phase, these techniques can separate the target compound from impurities, starting materials, and byproducts. nih.gov The purity is typically determined by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram. nih.gov

The separation of closely related isomers, which may have very similar physical and chemical properties, is a significant challenge in baccatin research. Chiral chromatography, using a chiral stationary phase (CSP), is often necessary to separate enantiomers or diastereomers. nih.gov Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.

For the isolation of larger quantities of a specific baccatin derivative for further research, preparative HPLC is the method of choice. nih.gov This technique utilizes larger columns and higher flow rates to process larger sample loads, enabling the collection of milligrams to grams of the purified compound. nih.gov Centrifugal Partition Chromatography (CPC), a support-free liquid-liquid chromatographic technique, has also been successfully applied for the purification of 10-deacetylbaccatin III, offering a cost-effective alternative to traditional preparative HPLC. google.com

Table 3: Chromatographic Conditions for Baccatin Derivative Analysis

| Technique | Stationary Phase | Mobile Phase Example | Application |

| Analytical HPLC | C18 (4.6 x 250 mm, 5 µm) | Methanol:Water (70:30 v/v) | Purity assessment of 10-Deacetylbaccatin III nih.gov |

| Preparative HPLC | C18 (10 x 250 mm, 5 µm) | Not specified | Isolation of Taxol and 10-Deacetylbaccatin III nih.gov |

| UPLC-MS | ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | 0.1% formic acid in water/acetonitrile gradient | Quantification of baccatin III nih.gov |

| CPC | Dichloromethane:Methanol:Water (3:4:3 v/v/v) | Not applicable | Purification of 10-Deacetylbaccatin III google.com |

Development of Robust Quantification Methods for Baccatin Analogs in Complex Research Matrices

Accurate quantification of baccatin analogs in complex matrices, such as cell culture media, plant extracts, or biological fluids, is essential for a wide range of research applications, from metabolic engineering studies to pharmacokinetic assessments. The development of robust and validated quantification methods is therefore a critical aspect of baccatin research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex matrices due to its high selectivity and sensitivity. researchgate.net In a typical LC-MS/MS method, the baccatin analog is first separated from the matrix components by HPLC or UPLC. The analyte is then ionized and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM involves monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard (such as 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6). This highly specific detection method minimizes interference from the matrix, leading to accurate and precise quantification.

Method development involves optimizing several parameters, including sample extraction, chromatographic conditions, and mass spectrometric settings. Sample preparation is crucial to remove interfering substances and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). rsc.org The method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net

Table 4: Key Parameters for a Robust Quantification Method

| Parameter | Description | Importance |

| Linearity | The range over which the detector response is proportional to the analyte concentration. | Defines the working range of the assay. |

| Accuracy | The closeness of the measured value to the true value. | Ensures the reliability of the quantitative data. |

| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly. | Indicates the reproducibility of the method. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Minimizes interference from the matrix. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Determines the sensitivity of the method. |

Molecular and Cellular Mechanism Investigations of Baccatin Derivatives in Controlled in Vitro Systems

In Vitro Studies on Microtubule Dynamics and Polymerization in Cell-Free Assays

Baccatin (B15129273) derivatives are precursors to the well-known anti-cancer drug paclitaxel (B517696), which is known to exert its effect by promoting the assembly of tubulin into microtubules and preventing their disassembly nih.gov. This stabilization of microtubules disrupts the normal dynamic instability required for cell division and other essential cellular functions. In cell-free assays, the effect of baccatin derivatives on microtubule polymerization can be quantitatively assessed.

Table 1: Hypothetical Comparison of Baccatin Derivatives on Microtubule Polymerization

| Compound | Concentration for half-maximal effect (EC50) on microtubule assembly | Maximum Polymerization Level (% of control) |

|---|---|---|

| Paclitaxel | ~ 1 µM | > 200% |

| Baccatin III | > 10 µM | ~ 150% |

| 10-Deacetylbaccatin III | > 50 µM | ~ 120% |

This table is illustrative and based on the known activities of related compounds. Actual values for 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 would require experimental determination.

Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors, Structural Proteins) in Recombinant or Purified Systems

Beyond tubulin, baccatin derivatives can interact with other specific molecular targets. A key enzyme in the biosynthesis of paclitaxel is 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which catalyzes the acetylation of 10-deacetylbaccatin III to form baccatin III nih.gov. The compound this compound, being a derivative of 10-deacetylbaccatin III, could potentially act as a substrate or an inhibitor for this enzyme.

In purified enzyme systems, the interaction of baccatin derivatives with DBAT can be studied to determine kinetic parameters such as the Michaelis constant (Km) and the catalytic efficiency (kcat/Km). Such studies have been instrumental in engineering DBAT mutants with improved catalytic activity for the semi-synthetic production of paclitaxel nih.govresearchgate.net. The methoxy (B1213986) groups at the C7 and C10 positions of this compound would likely influence its recognition and binding by the active site of DBAT.

Elucidation of Downstream Signaling Pathways in Isolated Cell Culture Models (Non-Human Cell Lines)

Investigations in non-human cell lines have revealed that baccatin derivatives can trigger downstream signaling pathways, most notably those leading to apoptosis, or programmed cell death. Studies using baccatin III have shown that it can induce apoptosis in cancer cells, and interestingly, this can occur independently of the G2/M cell cycle arrest typically associated with paclitaxel nih.gov. This suggests that the core taxane (B156437) structure itself possesses pro-apoptotic capabilities.

The induction of apoptosis by baccatin III has been shown to be independent of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway researchgate.net. However, the process can be rescued by the overexpression of the anti-apoptotic protein Bcl-2, indicating the involvement of the intrinsic, or mitochondrial, pathway of apoptosis researchgate.net. The specific signaling cascades initiated by this compound have not been elucidated, but it is plausible that it would also engage apoptotic pathways, with the potency and specific pathway members involved being modulated by its unique substitutions.

Modulation of Cellular Processes (e.g., Cell Cycle Progression, Apoptosis Induction) in Model Organism Cells (e.g., Yeast, Insect Cells)

Model organisms like yeast (Saccharomyces cerevisiae) and insect cells provide valuable platforms for dissecting the effects of compounds on fundamental cellular processes. Yeast cells can undergo an apoptosis-like cell death in response to various stimuli, including DNA damage nih.govresearchgate.net. This process involves metacaspases, which are ancestral to the caspases found in metazoans researchgate.net.

While direct studies of this compound in these model systems are lacking, research on other apoptosis-inducing agents in yeast has highlighted the role of reactive oxygen species (ROS) production and the involvement of checkpoint proteins nih.govresearchgate.net. Inhibitor of Apoptosis Proteins (IAPs), first discovered in baculoviruses of insects, are highly conserved and play a role in regulating apoptosis in these organisms mdpi.com. It is conceivable that baccatin derivatives could modulate these apoptotic pathways in yeast and insect cells, providing a genetically tractable system to identify the molecular targets and pathways involved.

Table 2: Potential Effects of Baccatin Derivatives on Cellular Processes in Model Organisms

| Model Organism | Cellular Process | Potential Effect of Baccatin Derivatives |

|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Cell Cycle Progression | Arrest at G2/M phase |

| Apoptosis Induction | Induction of apoptosis-like cell death via metacaspase activation |

Molecular Docking and Dynamics Simulations for Baccatin-Target Interactions

Computational methods such as molecular docking and dynamics simulations are powerful tools for predicting and analyzing the interactions between small molecules and their biological targets at an atomic level. Such studies have been performed for enzymes like DBAT to understand how baccatin derivatives bind to the active site nih.govresearchgate.net. These simulations can reveal key amino acid residues involved in the interaction and guide the design of enzyme mutants with enhanced activity researchgate.net.

For this compound, molecular docking simulations could be employed to predict its binding mode and affinity for both tubulin and DBAT. The results of these simulations would provide valuable hypotheses that can be tested experimentally. For instance, docking studies could predict whether the dimethoxy substitutions enhance or hinder the binding to the paclitaxel binding site on β-tubulin, thereby providing a rationale for its potential efficacy as a microtubule-stabilizing agent.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Baccatin III |

| 10-deacetylbaccatin III |

Structure Activity and Structure Mechanism Relationship Studies of Baccatin Iii Analogs

Rational Design of Baccatin (B15129273) Derivatives for Modulated Molecular Interactions

The rational design of baccatin derivatives is a strategic effort to optimize their interaction with the tubulin protein, thereby modulating their biological activity. This process involves targeted chemical modifications of the baccatin core to enhance binding affinity, improve pharmacological properties, and overcome mechanisms of drug resistance.

Key to this design process is the understanding that the baccatin core itself is responsible for the majority of the interactions with the tubulin binding site. acs.org While the C13 side chain is critical for the high-potency microtubule-stabilizing activity of compounds like paclitaxel (B517696), the baccatin scaffold dictates the fundamental binding mode. acs.org Molecular modeling and extensive structure-activity relationship (SAR) studies have identified several key regions on the baccatin molecule where modifications can significantly impact its interaction with β-tubulin.

The inclusion of deuterium (B1214612) atoms ("-d6") is another facet of rational drug design, primarily aimed at altering the pharmacokinetic profile of a compound. scispace.comnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of these bonds. nih.gov This "deuterium kinetic isotope effect" can lead to a longer plasma half-life and increased drug exposure. nih.gov In the context of "10-Deacetyl-7,10-dimethoxy-Baccatin III-d6," the deuteration is likely intended to improve its metabolic stability for research or therapeutic purposes.

Computational approaches, such as molecular dynamics simulations, play a crucial role in the rational design of baccatin derivatives. nih.gov These methods allow for the probing of binding modes of different analogs within the tubulin pocket, elucidating the complex interplay between the ligand and protein. nih.gov This understanding can guide the synthesis of new derivatives with potentially enhanced activity or novel mechanisms of action. nih.govresearchgate.net

Correlating Structural Modifications with In Vitro Mechanistic Effects

The biological activity of baccatin derivatives is ultimately determined by their effect on microtubule dynamics. In vitro assays that measure tubulin polymerization are essential tools for correlating specific structural modifications with their mechanistic effects. cytoskeleton.comcytoskeleton.com

Baccatin III itself has been shown to promote the assembly of purified tubulin into microtubules, although with a lower potency than paclitaxel. acs.org This indicates that the baccatin core possesses the intrinsic ability to stabilize microtubules. The C13 side chain significantly enhances this activity. nih.gov

Studies on various baccatin III analogs have revealed important structure-activity relationships. For instance, removal of the C2-O-benzoyl group leads to a drastic reduction in activity, highlighting its importance in tubulin binding. ic.ac.uk Conversely, modifications at the C7 position have been shown to have a minimal effect on biological activities, suggesting this position is not critically involved in the interaction with the binding site. researchgate.net

The table below summarizes the in vitro effects of selected baccatin III analogs on tubulin assembly, illustrating the impact of structural changes.

| Compound | Key Structural Modification(s) | In Vitro Effect on Tubulin Polymerization | Reference |

| Paclitaxel | Baccatin III core with C13 side chain | Potent promoter of tubulin assembly | acs.org |

| Baccatin III | Lacks C13 side chain | Promotes tubulin assembly, but less potent than paclitaxel | acs.org |

| 10-Deacetylbaccatin III | Deacetylation at C10 | Biologically active precursor for paclitaxel synthesis | nih.govnih.gov |

| C7-modified paclitaxel analogs | Various substitutions at C7 | Generally retain significant activity | researchgate.net |

| C2-debenzoyl paclitaxel analogs | Removal of C2-benzoyl group | Drastic reduction in activity | ic.ac.uk |

The specific modifications in "this compound" — deacetylation at C10 and the introduction of methoxy (B1213986) groups at C7 and C10 — would be expected to influence its interaction with tubulin. While the C10-acetyl group is not always essential, its replacement with a methoxy group, along with a similar substitution at the generally non-critical C7 position, would need to be evaluated through in vitro tubulin polymerization assays to determine the precise effect on microtubule stabilization.

High-Throughput Screening Approaches for Identifying Novel In Vitro Biological Interactions of Baccatin Scaffolds

High-throughput screening (HTS) provides a powerful platform for the discovery of novel biological interactions of baccatin scaffolds. nih.gov These methods allow for the rapid screening of large libraries of compounds to identify those that modulate a specific biological process, such as tubulin polymerization. nih.gov

For microtubule-targeting agents, HTS assays are often designed to detect either the promotion or inhibition of tubulin assembly. These assays can be performed in 96-well or 384-well plates, enabling the testing of thousands of compounds in a short period. nih.gov A common method involves measuring the change in optical density or fluorescence upon microtubule formation. nih.gov

HTS can be employed in several ways to explore the potential of baccatin scaffolds:

Screening for Novel Stabilizers: A library of diverse baccatin analogs can be screened to identify derivatives with enhanced microtubule-stabilizing activity.

Identifying Compounds that Overcome Resistance: HTS can be used to screen for baccatin derivatives that are active against tubulin mutations that confer resistance to existing taxanes.

Discovering Unrelated Activities: By screening baccatin-based libraries against a wide range of biological targets, it is possible to uncover novel, off-target activities that could lead to new therapeutic applications.

An example of an HTS approach for microtubule-stabilizing agents involves a two-step process. The initial screen uses a high-throughput method to identify a large number of potential "hits." nih.gov These hits are then subjected to a more rigorous secondary screen, such as a kinetic assay, to confirm their activity and determine their potency. nih.gov This approach has been successful in identifying novel microtubule-stabilizing agents with different chemical structures. nih.gov

While not specific to baccatin scaffolds, the principles of HTS are directly applicable to the discovery of new biological interactions for this class of compounds. The development of diverse libraries of baccatin derivatives is a crucial first step in this process.

Elucidating Key Pharmacophore Elements for Baccatin-Derived Molecules

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For baccatin-derived molecules, the pharmacophore defines the key structural elements required for binding to the taxane (B156437) site on β-tubulin and inducing microtubule stabilization.

Through extensive SAR studies and molecular modeling, a common pharmacophore has been proposed for taxanes and other microtubule stabilizers like the epothilones, which share a common binding site on tubulin. pnas.orgcornell.edu This suggests that despite their structural differences, these molecules present a similar arrangement of key interaction points to the tubulin protein.

The key pharmacophore elements for baccatin-derived molecules that interact with the taxane binding site on β-tubulin include:

The Baccatin Core: The rigid, polycyclic structure of baccatin III serves as the central scaffold, correctly positioning the other key functional groups for interaction with the binding pocket. acs.org

The C2-Benzoyl Group: This group is critical for activity and is believed to fit into a hydrophobic pocket within the binding site. ic.ac.uk

The Oxetane Ring: This four-membered ring is crucial for maintaining the correct conformation of the baccatin core and its activity. Ring-opening leads to a dramatic decrease in biological activity. ic.ac.uk

The C1 Hydroxyl Group: This group is important for binding.

The C13 Side Chain (in taxanes): While not part of the baccatin core, the C13 side chain is a critical component of the pharmacophore for high-potency compounds like paclitaxel. nih.gov

The binding of the baccatin core to β-tubulin is thought to induce a conformational change in the protein that promotes the assembly of tubulin dimers into stable microtubules. nih.gov The specific interactions of the pharmacophoric elements with amino acid residues in the binding pocket are responsible for this effect. Computational studies have helped to visualize these interactions and refine the pharmacophore model. pnas.org

Understanding the key pharmacophore elements is essential for the design of new baccatin-derived molecules with improved properties. By maintaining these essential features while modifying other parts of the molecule, it is possible to develop new analogs with enhanced potency, better solubility, or the ability to overcome drug resistance.

Future Research Directions and Emerging Paradigms for 10 Deacetyl 7,10 Dimethoxy Baccatin Iii D6 Studies

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Baccatin (B15129273) Research

The study of baccatin derivatives is increasingly benefiting from the integration of high-throughput "omics" technologies, which provide a holistic view of biological systems. nih.govmdpi.comnih.gov In the context of Taxus species, the natural source of many taxanes, metabolomics and proteomics are crucial for mapping the intricate biosynthetic pathways and understanding their regulation. nih.govnih.gov

Metabolomics: Untargeted metabolomics has been employed to systematically analyze the metabolic response in Taxus cell cultures, revealing not only taxanes but also a wide array of other secondary metabolites like flavonoids and phenylpropanoids. mdpi.comunicatt.it A significant challenge in these studies is the accurate quantification of specific metabolites within a complex mixture. This is where a deuterated internal standard like 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 becomes indispensable. By adding a known quantity of this labeled compound to a sample, it serves as a precise reference for mass spectrometry-based quantification of its non-deuterated counterpart and structurally similar baccatins, correcting for variations in sample preparation and instrument response.

Proteomics: Proteomic analyses help identify the enzymes involved in the baccatin biosynthetic pathway. nih.gov For instance, studies have focused on identifying and characterizing the transferase enzymes that catalyze the acetylation of the baccatin core. mdpi.com Future studies could use advanced baccatin derivatives as probes in chemical proteomics to identify not just biosynthetic enzymes but also downstream protein targets and interacting partners within the cell, providing a broader understanding of their cellular impact.

Table 1: Application of Omics Technologies in Baccatin Research

| Omics Technology | Application in Baccatin Research | Role of this compound |

|---|---|---|

| Metabolomics | Profiling taxoid and other secondary metabolite variations in Taxus species and cell cultures. nih.govmdpi.com | Serves as a high-precision internal standard for quantitative analysis of baccatin derivatives via mass spectrometry. |

| Proteomics | Identifying and characterizing enzymes in the paclitaxel (B517696) biosynthetic pathway. nih.govnih.gov | Can be used as a bait molecule in chemical proteomics to pull down and identify novel protein binding partners. |

| Transcriptomics | Investigating gene expression related to taxoid biosynthesis in different tissues of Taxus. nih.gov | Helps correlate the presence of specific baccatin derivatives with the expression levels of biosynthetic genes. |

| Genomics | Sequencing the Taxus genome to uncover the full set of genes involved in taxane (B156437) production. | Facilitates the functional annotation of genes by providing a tool to test the activity of specific enzyme products. |

Development of Novel Synthetic Strategies for Complex Baccatin Derivatives with Advanced Isotope Labels

The semi-synthesis of taxane derivatives from precursors like 10-deacetylbaccatin III (10-DAB) is a well-established field. mdpi.comtoku-e.com However, the future lies in developing more sophisticated and efficient synthetic strategies to create highly tailored molecules with specific functionalities and labels. The synthesis of This compound itself represents such an advancement.

The development of methods for site-specific isotope labeling is a key research area. beilstein-journals.orgresearchgate.net While methods exist for producing deuterated aldehydes or amines for use in multicomponent reactions, applying these to a complex scaffold like baccatin III requires highly selective and mild reaction conditions. beilstein-journals.orgepj-conferences.org Future research will focus on:

Late-Stage Functionalization: Developing reactions that can modify the complex baccatin core at a late stage in the synthesis, allowing for the rapid creation of a library of diverse analogs from a common intermediate.

Advanced Isotope Labeling: Moving beyond simple deuterium (B1214612) labeling to incorporate other stable isotopes like ¹³C and ¹⁵N. This would enable advanced NMR studies of protein-ligand interactions and metabolic flux analysis.

Chemoenzymatic Synthesis: Combining the precision of enzymes with the versatility of chemical synthesis. mdpi.com For example, using a purified acetyltransferase enzyme to add a labeled acetyl group to the C10 position would be a highly specific method for creating labeled Baccatin III. nih.gov

Table 2: Emerging Synthetic Strategies for Baccatin Derivatives

| Synthetic Strategy | Description | Relevance to Labeled Compounds |

|---|---|---|

| Site-Selective C-H Activation | Directly converting C-H bonds to C-functional group bonds at specific locations on the baccatin core. | Enables precise introduction of isotopic labels or functional groups without lengthy protecting group strategies. |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single pot to rapidly build molecular complexity. beilstein-journals.org | Allows for the incorporation of pre-labeled building blocks to create a diverse array of deuterated analogs. researchgate.net |

| Biocatalysis | Using enzymes to perform specific chemical transformations with high stereo- and regioselectivity. mdpi.comrsc.org | Offers a "green" and highly specific method for introducing labels, such as using a labeled co-factor. |

| Flow Chemistry | Performing reactions in continuous-flow reactors rather than in batches. | Improves reaction efficiency, safety, and scalability for the synthesis of complex intermediates. |

Exploration of Unconventional In Vitro Biological Targets and Pathways

The primary mechanism of action for clinically used taxanes is the stabilization of microtubules, leading to mitotic arrest. nih.govaacrjournals.org However, there is growing interest in identifying unconventional or "off-target" effects that may contribute to their biological activity or present new therapeutic opportunities. aacrjournals.org Baccatin derivatives, as the core scaffold of taxanes, are ideal tools for these investigations.

A molecule like This compound , while not a drug itself, can be used as a chemical probe. By modifying it to include a reactive group (photo-affinity label) or an enrichment handle (like biotin), researchers can perform experiments to covalently link it to its cellular binding partners. These partners can then be identified using mass spectrometry-based proteomics. This approach could uncover interactions with proteins other than tubulin.

Future research will focus on exploring whether baccatin derivatives can modulate:

Non-Tubulin Cytoskeletal Proteins: Investigating interactions with other components of the cytoskeleton.

Kinases and Signaling Proteins: Determining if these compounds interfere with cellular signaling cascades. nih.gov

Ion Channels and Transporters: Assessing effects on membrane proteins, particularly drug efflux pumps like P-glycoprotein, which is a major mechanism of taxane resistance. aacrjournals.org

Mitochondrial Proteins: Exploring direct effects on mitochondrial function, as some studies have pointed to mitochondria as a target for related compounds. researchgate.netmdpi.com

The existence of multiple binding sites even on tubulin for different classes of microtubule-stabilizing agents (e.g., the taxane site and the laulimalide/peloruside site) suggests that the diversity of baccatin structures could be exploited to find compounds with novel mechanisms of action. nih.govmdpi.com

Development of Advanced Analytical Platforms for Comprehensive Baccatin Profiling

The analysis of baccatins and their metabolites presents a significant analytical challenge due to the presence of numerous structurally similar isomers in biological and natural matrices. nih.gov The development of more powerful analytical platforms is crucial for separating, identifying, and quantifying these compounds.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap-MS, coupled with liquid chromatography (LC), allow for the precise mass measurement of compounds, aiding in their identification. nih.gov The known mass shift of the six deuterium atoms in This compound makes it an unambiguous internal standard in LC-HRMS workflows. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for the structural elucidation of new baccatin derivatives. nih.govnih.gov Isotope labeling (with ¹³C or ¹⁵N) can further enhance NMR studies, allowing for detailed investigation of molecular structure and dynamics.

Cryo-Electron Microscopy (Cryo-EM): This technique has been used to visualize how different stabilizing agents, including taxanes, bind to microtubules at near-atomic resolution. nih.gov Cryo-EM could be used to determine how novel modifications on the baccatin core, such as the dimethoxy groups, alter the interaction with the tubulin pocket.

Ion Mobility Spectrometry (IMS): When coupled with mass spectrometry, IMS provides an additional dimension of separation based on the size and shape of an ion. This can help distinguish between isomeric baccatin derivatives that are difficult to separate by chromatography alone.

Table 3: Advanced Analytical Platforms for Baccatin Studies

| Platform | Capability | Role of Labeled Baccatins |

|---|---|---|

| LC-MS/MS | Sensitive and selective quantification of known compounds in complex mixtures. nih.gov | This compound acts as an ideal internal standard for robust quantification. |

| LC-HRMS (e.g., Q-TOF, Orbitrap) | Accurate mass measurement for the identification of unknown metabolites and derivatives. | Confirms the elemental composition of novel synthesized or natural baccatins. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural analysis of ligand-protein complexes. nih.gov | Enables visualization of how novel baccatin derivatives bind to their biological targets like tubulin. |

| NMR Spectroscopy | Unambiguous structure elucidation of novel compounds in solution. nih.gov | Isotopic labeling (¹³C, ¹⁵N) can be used to probe ligand-protein interactions and dynamics. |

Multidisciplinary Approaches to Understanding Baccatin Chemical Biology and its Translational Potential (Non-Clinical)

Resolving the complex biology of baccatin derivatives requires a convergence of multiple scientific disciplines. mdpi.commdpi.com Chemical biology, which uses chemical tools to study and manipulate biological systems, is at the heart of this effort. nih.govnih.gov A compound like This compound is a quintessential chemical biology tool.

Future non-clinical research will be characterized by the following multidisciplinary integrations:

Computational Biology & Synthesis: Using in silico modeling to predict the biological activity of novel baccatin derivatives before they are synthesized. This allows chemists to prioritize the synthesis of compounds most likely to have desired properties.

Systems Biology & Omics: Combining comprehensive datasets from genomics, proteomics, and metabolomics to build network models of how baccatin derivatives affect cellular systems as a whole. mdpi.com This approach can reveal unexpected pathway interactions and predict downstream effects.

Structural Biology & Protein Engineering: Using structural data from Cryo-EM and NMR to rationally design and engineer both novel baccatin analogs and target proteins. rsc.org This can be used to validate binding interactions and explore mechanisms of drug resistance.

By integrating these fields, researchers can move from a linear study of "one compound, one target" to a more holistic understanding of how these complex natural products modulate cellular physiology. This integrated knowledge is the foundation for future translational research, providing a deeper rationale for the development of next-generation therapeutic agents based on the baccatin scaffold.

Q & A

Basic Research Questions

Q. What are the key structural and synthetic considerations when using 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 as a deuterated intermediate in taxane analog synthesis?

- Methodological Answer : The compound’s deuterium labeling (six deuterium atoms) at specific positions requires careful selection of deuterated precursors and controlled reaction conditions to minimize isotopic exchange. Synthesis typically involves semi-synthetic modification of 10-deacetylbaccatin III (a precursor to paclitaxel derivatives), where deuterated methoxy groups are introduced via alkylation or demethylation steps . Characterization using H NMR and LC-MS is critical to confirm isotopic purity (>95%) and avoid contamination with non-deuterated analogs .

Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by LC-MS/MS analysis to detect hydrolysis or isotopic scrambling.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and monitor mass loss via thermogravimetric analysis (TGA) .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : LC-MS/MS with deuterium-specific MRM (multiple reaction monitoring) transitions is optimal. For example:

- Column : C18 reversed-phase (2.1 × 50 mm, 1.7 µm).

- Ionization : ESI-positive mode (m/z 579.2 → 265.1 for the deuterated compound).

- Calibration curves should use isotopically labeled internal standards (e.g., C analogs) to correct for matrix effects .

Advanced Research Questions

Q. How do deuterium substitutions at the 7- and 10-methoxy positions influence the metabolic fate of this compound compared to its non-deuterated counterpart?

- Methodological Answer : Conduct comparative pharmacokinetic (PK) studies in vitro (e.g., liver microsomes) and in vivo (rodent models):

- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify deuterium retention in phase I/II metabolites.

- Kinetic isotope effects (KIE) : Calculate ratios for cytochrome P450-mediated oxidation steps.

- Data contradiction note : Deuterium may reduce metabolic clearance but could increase plasma half-life paradoxically due to steric effects .

Q. What experimental strategies can resolve discrepancies in crystallographic data for deuterated taxane intermediates like this compound?

- Methodological Answer :

- X-ray diffraction : Use synchrotron radiation to enhance resolution for deuterium atom localization.

- Twinned crystals : Apply Flack’s η parameter or the x parameter (for centrosymmetric twins) to refine enantiomorph-polarity assignments, avoiding false chirality interpretations .

- Dynamic NMR : Probe deuterium’s impact on molecular conformation via H NMR relaxation studies .

Q. How can factorial design optimize the semi-synthetic yield of this compound while minimizing side-product formation?

- Methodological Answer : Implement a 3 factorial design to test variables:

- Factors : Reaction temperature (40–60°C), catalyst concentration (0.1–1.0 mol%), and deuterated reagent stoichiometry (1.0–2.0 eq).

- Response variables : Yield (HPLC purity) and byproduct levels (e.g., deacetylated impurities).

- Analysis : Use regression models to identify interactions between factors and apply ANOVA for significance testing .

Q. What mechanistic insights can be gained from comparing the bioactivity of this compound with non-deuterated analogs in tubulin polymerization assays?

- Methodological Answer :

- Tubulin binding assays : Use fluorescence anisotropy with deuterated vs. non-deuterated compounds to measure dissociation constants ().

- Molecular dynamics (MD) simulations : Model deuterium’s impact on hydrogen bonding and hydrophobic interactions with β-tubulin.

- Contradiction analysis : If deuterated analogs show reduced activity despite similar , investigate isotopic effects on conformational dynamics using stopped-flow kinetics .

Data Interpretation and Validation

Q. How should researchers address inconsistencies in isotopic purity reports for this compound across different batches?

- Methodological Answer :

- QC protocols : Implement batch-wise H NMR (quantitative mode) and isotope ratio mass spectrometry (IRMS).

- Root-cause analysis : Trace deuterium source variability (e.g., solvent exchange during purification) using O-labeled water spiking experiments .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in cytotoxicity studies involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.